Welcome to the BenchChem Online Store!
molecular formula C11H10N2O B1351640 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 88427-96-7

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No. B1351640
M. Wt: 186.21 g/mol
InChI Key: DKYJGBSRSBDUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05753682

Procedure details

To a suspension of NaH (0.612 g, 15.3 mmol : 60% suspension of mineral oil) of in dry DMF (10 ml) cooled to 10° C. was added a DMF (8 ml) solution of 2-methylimidazole (1.23 g, 15 mmol) under a nitrogen atmosphere, and the mixture was stirred for 30 min at room temperature. 4-Fluorobenzaldehyde (1.90 g, 15.3 mmol) was added to the reaction mixture, and the resulting solution was stirred for 14 h. The reaction mixture was poured into an ice-cold saturated aqueous NH4Cl solution (100 ml) and extracted with ethyl acetate (100 ml×2). The organic layer was washed with water (100 ml) and brine (80 ml), dried over MgSO4 and the solvent removed under reduced pressure. The resultant residue was purified by column chromatography (SiO2 ; hexane:ethyl acetate=1:1 then ethyl acetate) to give crude 4-(2-methylimidazol-1-yl)-benzaldehyde (1.0 g), which was used without further purification.
Name
Quantity
0.612 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1.23 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[NH:5][CH:6]=[CH:7][N:8]=1.F[C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1>CN(C=O)C>[CH3:3][C:4]1[N:5]([C:10]2[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=2)[CH:6]=[CH:7][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.612 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1.23 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution was stirred for 14 h
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml×2)
WASH
Type
WASH
Details
The organic layer was washed with water (100 ml) and brine (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography (SiO2

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1N(C=CN1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.